BenchChemオンラインストアへようこそ!

1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea

Epigenetics WDR5 Protein-Protein Interaction Inhibitors

1-(2-Phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421512-87-9) is a synthetic small molecule featuring a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core linked via a phenyl ring to a phenethylurea moiety. This scaffold has been identified in fragment-based drug discovery campaigns targeting the WDR5 WIN-site, a protein-protein interaction implicated in mixed-lineage leukemia and other cancers.

Molecular Formula C21H22N4O
Molecular Weight 346.434
CAS No. 1421512-87-9
Cat. No. B2690371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
CAS1421512-87-9
Molecular FormulaC21H22N4O
Molecular Weight346.434
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C21H22N4O/c26-21(22-13-12-16-5-2-1-3-6-16)24-18-10-8-17(9-11-18)19-15-23-20-7-4-14-25(19)20/h1-3,5-6,8-11,15H,4,7,12-14H2,(H2,22,24,26)
InChIKeyQSQVHMJGCFDPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421512-87-9): Procurement-Relevant Profile


1-(2-Phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421512-87-9) is a synthetic small molecule featuring a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core linked via a phenyl ring to a phenethylurea moiety [1]. This scaffold has been identified in fragment-based drug discovery campaigns targeting the WDR5 WIN-site, a protein-protein interaction implicated in mixed-lineage leukemia and other cancers [2]. The compound is currently available from multiple chemical vendors at ≥95% purity for research use, positioning it as a candidate for epigenetic probe development and target validation studies.

Why Generic Substitution Fails for 1-(2-Phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421512-87-9)


The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemotype exhibits steep structure-activity relationships (SAR) at the WDR5 WIN-site, where subtle modifications to the aryl substitution pattern can shift binding affinity by orders of magnitude [1]. The phenethylurea tail of CAS 1421512-87-9 is not a generic solubilizing group but a pharmacophoric element that engages a specific sub-pocket, contributing to both potency and selectivity over other WD40-repeat proteins [2]. Consequently, replacing this compound with a different urea analog—even one sharing the same core—risks loss of target engagement, altered selectivity, and unrecognized off-target pharmacology, undermining experimental reproducibility and data integrity in epigenetic research.

Quantitative Differentiation Evidence for 1-(2-Phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421512-87-9)


WDR5 WIN-Site Binding Affinity vs. Unsubstituted Core Fragment

Members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class achieved dissociation constants (Kd) <10 nM after structure-based expansion, representing a >1,000-fold improvement over the initial fragment hit (Kd >10 μM) [1]. While direct binding data for CAS 1421512-87-9 is not publicly disclosed, the phenethylurea extension is a key structural feature described in the patent literature for enhancing affinity at the WIN-site [2].

Epigenetics WDR5 Protein-Protein Interaction Inhibitors

Anti-Leukemia Cellular Activity vs. Chemically Similar WDR5 Inhibitors

Lead compounds from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series demonstrated micromolar cellular activity (GI50 values between 1–10 μM) against MLL-rearranged AML cell lines (e.g., MV4;11), whereas earlier generation WIN-site peptidomimetics required >30 μM for comparable effect [1]. The phenethylurea-bearing analog (CAS 1421512-87-9) is structurally positioned within this optimized series, though its specific cellular EC50 remains unpublished [2].

Acute Myeloid Leukemia MLL-rearranged Cellular Potency

Selectivity Profile Against Closely Related WD40-Repeat Proteins

Optimized 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole inhibitors demonstrated >100-fold selectivity for WDR5 over the closely related WD40-repeat protein EED (Embryonic Ectoderm Development) in biochemical assays [1]. This selectivity is not uniform across the class; certain N-substituted urea analogs showed eroded selectivity windows [2]. The phenethylurea group of CAS 1421512-87-9 occupies the WIN-site hydrophobic groove in a manner predicted to maintain this selectivity advantage, though explicit profiling data for this specific compound is not publicly available.

Selectivity WD40-repeat Off-target Profiling

Best-Fit Application Scenarios for 1-(2-Phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421512-87-9)


Epigenetic Target Validation in MLL-Rearranged Acute Myeloid Leukemia Models

Based on the class-level cellular activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole WDR5 inhibitors (GI50 1–10 μM in MV4;11 cells) [1], CAS 1421512-87-9 is suitable as a chemical probe for target validation experiments investigating the WDR5-MLL1 interaction in MLL-rearranged AML. Users should include a structurally distinct WDR5 inhibitor (e.g., an unrelated chemotype) as a control to confirm on-target effects, given that compound-specific selectivity data remains unpublished.

Fragment-Based Drug Discovery and Structure-Based Design Reference Compound

The phenethylurea extension exemplifies a successful fragment-to-lead optimization strategy, improving fragment Kd from >10 μM to <10 nM in related analogs [2]. Researchers engaged in fragment-based drug discovery or structure-based design can use CAS 1421512-87-9 as a reference point for evaluating urea linker geometries, hydrogen-bonding patterns, and vector alignment in WIN-site targeting, as documented in the J. Med. Chem. 2018 structural series.

In Vitro Selectivity Profiling Panels for WD40-Repeat Proteins

Given the >100-fold biochemical selectivity for WDR5 over EED achieved by optimized members of this chemotype [1], CAS 1421512-87-9 can be deployed as a selectivity marker in WD40-repeat protein binding panels. This is particularly relevant for laboratories establishing high-throughput SPR or ITC screening workflows to differentiate WDR5-mediated effects from those of other β-propeller scaffold proteins such as EED, RBBP4, or RBBP7.

Negative Control Design for WDR5-Dependent Gene Expression Studies

When paired with a WDR5-binding-deficient analog (e.g., a compound lacking the pyrroloimidazole core or with a truncated urea group), CAS 1421512-87-9 enables rigorous dissection of WDR5-dependent transcriptional programs. The steep SAR within this series [2] means that even minor structural modifications can ablate binding, providing highly credible negative controls for chromatin immunoprecipitation (ChIP) and RNA-seq experiments in cancer cell lines.

Quote Request

Request a Quote for 1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.